Chemical and physical properties of 2-bromo-3,5-dinitrothiophene
Chemical and physical properties of 2-bromo-3,5-dinitrothiophene
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-bromo-3,5-dinitrothiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, thiophene derivatives hold a place of distinction due to their diverse biological activities and unique electronic properties. This guide focuses on 2-bromo-3,5-dinitrothiophene, a highly activated and functionalized heterocyclic compound. Its structure, rich with reactive sites, presents a compelling platform for the synthesis of complex molecular architectures. The presence of two potent electron-withdrawing nitro groups and a strategically placed bromine atom makes this molecule exceptionally susceptible to nucleophilic aromatic substitution, while also offering orthogonal reactivity for cross-coupling reactions. This document serves as a comprehensive technical resource, moving from the molecule's fundamental properties and synthesis to its core reactivity and potential applications, providing the field-proven insights necessary to leverage this potent synthetic intermediate.
Molecular Structure and Physicochemical Properties
2-bromo-3,5-dinitrothiophene is a substituted five-membered aromatic heterocycle. The key structural feature is the thiophene ring, which is rendered highly electron-deficient by the presence of two nitro groups at the C3 and C5 positions. This electronic profile is the primary determinant of its chemical reactivity.
Caption: Molecular Structure of 2-bromo-3,5-dinitrothiophene.
Table 1: Physicochemical Properties of 2-bromo-3,5-dinitrothiophene and an Analogue
| Property | Value for 2-bromo-3,5-dinitrothiophene | Value for Analogue: 2,5-dibromo-3,4-dinitrothiophene |
| CAS Number | 2160-38-5[1] | 52431-30-8[2] |
| Molecular Formula | C₄HBrN₂O₄S | C₄Br₂N₂O₄S |
| Molecular Weight | 269.03 g/mol | 331.93 g/mol [2] |
| Appearance | Data not available in searched literature | Light orange / yellow crystalline solid[2] |
| Melting Point | Data not available in searched literature | 137-141 °C[3][4] |
| Solubility | Data not available in searched literature | Insoluble in water; Soluble in acetone, methanol[2][5] |
Note: Experimental physical properties for 2-bromo-3,5-dinitrothiophene are not readily found in the cited literature. Data for the structurally related compound 2,5-dibromo-3,4-dinitrothiophene is provided for context.
Spectroscopic Characterization (Predicted)
Experimental spectra for 2-bromo-3,5-dinitrothiophene are not publicly available in the searched databases. However, a robust prediction of its key spectral features can be made based on the electronic effects of its constituent functional groups.
Table 2: Predicted Spectroscopic Data for 2-bromo-3,5-dinitrothiophene
| Technique | Predicted Features |
| ¹H NMR | ~8.5 - 9.0 ppm (singlet, 1H). The strong deshielding is due to the cumulative electron-withdrawing effects of the two nitro groups and the anisotropic effect of the thiophene ring. |
| ¹³C NMR | C2 (~115-125 ppm): Carbon bearing bromine, shielded by the halogen. C3 (~145-155 ppm): Attached to a nitro group, significantly deshielded. C4 (~130-140 ppm): The sole C-H carbon, deshielded by the adjacent nitro group. C5 (~150-160 ppm): Attached to a nitro group, highly deshielded. |
| FT-IR | ~3100 cm⁻¹: Aromatic C-H stretch (likely weak). ~1540-1580 cm⁻¹ & ~1330-1370 cm⁻¹: Asymmetric and symmetric C-NO₂ stretching vibrations, respectively (strong intensity). ~1400-1500 cm⁻¹: Aromatic C=C ring stretching. ~600-700 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent doublet at m/z 268 and 270, with a ~1:1 intensity ratio, characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[6]. Key Fragments: [M-NO₂]⁺, [M-Br]⁺. |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
NMR Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-180 ppm is recommended.
-
Sample Preparation (FT-IR): Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, acquire the spectrum from a thin film deposited on a salt plate from a volatile solvent.
-
FT-IR Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or empty salt plate and subtract it from the sample spectrum.
-
Mass Spectrometry Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the spectrum over a mass range of m/z 40-400.
Synthesis and Purification
A robust and logical synthesis for 2-bromo-3,5-dinitrothiophene involves the direct dinitration of 2-bromothiophene. The thiophene ring is highly activated towards electrophilic aromatic substitution, but the presence of the deactivating bromine substituent requires strong nitrating conditions to achieve disubstitution.
Caption: Proposed workflow for the synthesis of 2-bromo-3,5-dinitrothiophene.
Protocol 1: Synthesis via Nitration of 2-Bromothiophene
Causality: This protocol uses a powerful nitrating mixture (fuming nitric and fuming sulfuric acids) because the bromine atom on the thiophene ring is deactivating, making the introduction of two strongly deactivating nitro groups challenging under milder conditions[7]. The reaction is performed at low temperatures to control the highly exothermic nature of the nitration and to minimize the formation of oxidative byproducts.
Materials:
-
2-Bromothiophene[8]
-
Fuming nitric acid (90% or greater)
-
Fuming sulfuric acid (Oleum, 20% SO₃)
-
Crushed ice
-
Deionized water
-
Ethanol or Methanol
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
Procedure:
-
Prepare Nitrating Mixture: In the 250 mL three-necked flask, equipped with a stirrer and thermometer, cool 50 mL of fuming sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly add 30 mL of fuming nitric acid via the dropping funnel to the cooled sulfuric acid with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition. This creates the highly electrophilic nitronium ion (NO₂⁺).
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add 10.0 g of 2-bromothiophene dropwise over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto a large beaker containing ~500 g of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Isolation: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.
Chemical Reactivity & Mechanistic Insights
The defining characteristic of 2-bromo-3,5-dinitrothiophene is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr Mechanism: An Addition-Elimination Pathway
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the two powerful electron-withdrawing nitro groups at the C3 and C5 positions pull significant electron density from the thiophene ring, making it electrophilic and susceptible to attack by nucleophiles[9][10].
The reaction proceeds in two key steps:
-
Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the C2-bromo position), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex [11][12].
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.
The stability of the Meisenheimer complex is the causal factor for the high reaction rate. The negative charge of the intermediate is delocalized across the thiophene ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups (relative to the site of attack), providing significant stabilization[13].
Caption: The Addition-Elimination mechanism of SNAr on 2-bromo-3,5-dinitrothiophene.
Kinetic studies on the reaction of 2-bromo-3,5-dinitrothiophene with various anilines and piperidine have confirmed this mechanism and quantified the high susceptibility of the substrate to nucleophilic attack.
Applications in Drug Discovery and Materials Science
While 2-bromo-3,5-dinitrothiophene is not an end-product therapeutic, its true value lies in its role as a versatile synthetic intermediate or scaffold. Its dense functionalization allows for the strategic and sequential introduction of molecular complexity.
-
Scaffold for Medicinal Chemistry: The core reactivity allows for the facile introduction of various nucleophilic fragments (amines, thiols, alkoxides). The resulting 2-substituted-3,5-dinitrothiophenes can serve as novel scaffolds.
-
Precursor to Fused Heterocycles: The two nitro groups can be chemically reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form the corresponding diamine. This 3,5-diaminothiophene derivative is a valuable precursor for synthesizing fused heterocyclic systems, such as thieno[3,2-b]pyrazines or thieno[3,2-b]imidazoles, which are privileged structures in drug discovery.
-
Orthogonal Reactivity: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of C-C bonds. This reactivity is orthogonal to the SNAr pathway, enabling chemists to first perform a cross-coupling reaction and then a nucleophilic substitution, or vice-versa, for highly controlled molecular assembly.
Safety and Handling
As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. 2-bromo-3,5-dinitrothiophene, as a poly-nitrated aromatic compound, requires careful handling.
Table 3: Safety and Handling Guidelines
| Aspect | Protocol |
| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum), and chemical safety goggles. All handling of the solid and its solutions should be done inside a certified chemical fume hood[14]. |
| Toxicological Hazards | Aromatic nitro compounds are generally considered toxic and can be absorbed through the skin. They can cause cyanosis (reduced blood oxygen capacity) and anemia upon chronic exposure[15]. Avoid creating dust and all skin contact. |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep it segregated from strong bases, amines, and reducing agents, as contact can lead to exothermic reactions. |
| Stability | While not classified as an explosive, poly-nitrated compounds can be sensitive to heat and shock. Avoid grinding the material or subjecting it to high impact. |
| Spill & Disposal | In case of a spill, contain the material with a non-combustible absorbent like sand or vermiculite. Do not use combustible materials like paper towels for large spills. Collect waste in a designated, labeled hazardous waste container. Never dispose of down the drain[16]. |
| Synthesis Hazards | The nitration procedure is particularly hazardous. The use of fuming nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and can lead to thermal runaway if cooling is insufficient. Always add reagents slowly and maintain strict temperature control[17]. |
Conclusion
2-bromo-3,5-dinitrothiophene represents a potent tool for the advanced synthesis chemist. Its physicochemical properties are dominated by the strong electron-withdrawing nature of its dual nitro groups, which activates the C2 position for rapid and efficient nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for orthogonal C-C bond formation and subsequent reduction of the nitro groups, makes it an exceptionally versatile building block. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively harness the synthetic power of this molecule to construct novel compounds for applications in drug discovery and advanced materials.
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